molecular formula C11H20NNaO4S B13466173 Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

Cat. No.: B13466173
M. Wt: 285.34 g/mol
InChI Key: FVMSSHVMNHHZTQ-UHFFFAOYSA-M
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Description

Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a chemical compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl-protected amino group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Introduction of the Sulfinate Group: The protected amino cyclohexane is then reacted with a sulfinate ester or sulfinate salt under basic conditions to introduce the sulfinate group. This step may involve the use of reagents like sodium sulfinate and a suitable solvent such as ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfinate group, using reducing agents like sodium borohydride.

    Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for deprotection, followed by nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonate derivatives.

    Reduction: Formation of reduced sulfinate or thiol derivatives.

    Substitution: Formation of various substituted amines and cyclohexane derivatives.

Scientific Research Applications

Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amino and sulfinate groups, which can form hydrogen bonds and electrostatic interactions.

    Pathways Involved: The compound may influence biochemical pathways related to sulfur metabolism and amino acid processing.

Comparison with Similar Compounds

Similar Compounds

    Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfinate group.

    Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.

Properties

Molecular Formula

C11H20NNaO4S

Molecular Weight

285.34 g/mol

IUPAC Name

sodium;4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate

InChI

InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-4-6-9(7-5-8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1

InChI Key

FVMSSHVMNHHZTQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)[O-].[Na+]

Origin of Product

United States

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